![molecular formula C6H11BrO B1450422 3-(Bromomethyl)-2-methyloxolane CAS No. 1522150-01-1](/img/structure/B1450422.png)
3-(Bromomethyl)-2-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-methyloxolane, otherwise known as BMMO, is an organic compound used in a variety of scientific research applications. Its structure consists of a methyl group attached to an oxolane ring with a bromine atom in the 3-position. BMMO is a versatile compound that has been studied for its various properties and applications in the scientific world. It has been used in the synthesis of a variety of compounds, as a catalyst in organic reactions, and as a model substrate in biochemical and physiological studies.
Scientific Research Applications
Synthesis of Beta-Substituted Acrylates
3-(Bromomethyl)-2-methyloxolane: serves as an organic building block in the synthesis of beta-substituted acrylates . These acrylates are crucial intermediates in producing polymers with specific properties, such as increased flexibility, improved adhesion, and enhanced chemical resistance.
Preparation of Beta-Lactams
This compound plays a significant role in synthesizing beta-lactams through the cyclization of corresponding amides . Beta-lactams are a class of antibiotics that include penicillin and its derivatives, which are vital in combating bacterial infections.
Block Copolymer Synthesis
In polymer science, 3-(Bromomethyl)-2-methyloxolane is used to create block copolymers via reversible addition-fragmentation chain transfer (RAFT) and free-radical polymerization (FRP) techniques . These copolymers have applications ranging from drug delivery systems to nanotechnology.
Anticancer Research
Derivatives of 3-(Bromomethyl)-2-methyloxolane , such as bromopyruvic acid, have been investigated as potential anticancer agents . They function as metabolic poisons that can selectively target cancer cells due to their altered metabolic pathways.
Allylation of Ketones
The compound is utilized in the allylation of ketones, which is a fundamental step in synthesizing bioactive unsaturated lactones . These lactones have potential applications in pharmaceuticals, including as antioxidants and in cancer therapy.
Synthesis of Heterocyclic Compounds
3-(Bromomethyl)-2-methyloxolane: is also involved in the target-oriented synthesis of new heterocyclic compounds . These compounds form the backbone of many drugs and are essential for developing new medications with various therapeutic effects.
properties
IUPAC Name |
3-(bromomethyl)-2-methyloxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWOPSMGNPPTBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-methyloxolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.